molecular formula C22H16F3N3OS B303945 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Número de catálogo B303945
Peso molecular: 427.4 g/mol
Clave InChI: DSRPIKJGHBXKGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies and autoimmune diseases.

Mecanismo De Acción

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide also inhibits the migration of B cells to lymphoid tissues, which is important for the development of B cell malignancies.
Biochemical and Physiological Effects:
3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. It has also demonstrated good pharmacokinetic properties and oral bioavailability in preclinical studies. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been well-tolerated in animal studies, with no significant toxicities observed. In preclinical models of B cell malignancies, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown significant antitumor activity, with complete responses observed in some cases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Its good pharmacokinetic properties and oral bioavailability make it suitable for in vivo studies. However, 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans remain to be determined.

Direcciones Futuras

There are several potential future directions for 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide research. One area of interest is the development of combination therapies that target multiple pathways involved in B cell malignancies. Another potential application is the use of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, there is ongoing research to identify biomarkers that can predict response to BTK inhibitors, such as 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, in patients with B cell malignancies.

Métodos De Síntesis

The synthesis of 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from commercially available starting materials. The key step involves the condensation of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with 4-(trifluoromethyl)benzaldehyde, followed by various functional group modifications to obtain the final product.

Aplicaciones Científicas De Investigación

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation, survival, and migration of malignant B cells. 3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propiedades

Nombre del producto

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Fórmula molecular

C22H16F3N3OS

Peso molecular

427.4 g/mol

Nombre IUPAC

3-amino-6-methyl-N,N-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H16F3N3OS/c1-13-12-16(22(23,24)25)17-18(26)19(30-20(17)27-13)21(29)28(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,26H2,1H3

Clave InChI

DSRPIKJGHBXKGO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C1)C(F)(F)F)C(=C(S2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N

SMILES canónico

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.